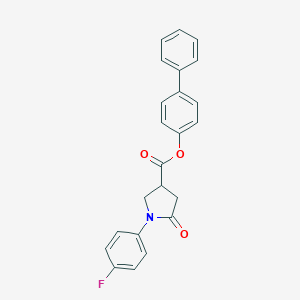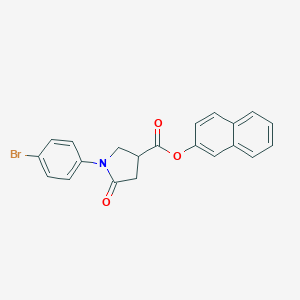![molecular formula C21H18ClN3O2S B271077 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271077.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CCT018159, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using a specific method and has been found to have a unique mechanism of action that results in various biochemical and physiological effects. In
作用机制
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has a unique mechanism of action that involves the inhibition of protein kinases CK2 and GSK-3β. CK2 is a protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3β is a serine/threonine kinase that is involved in the regulation of various cellular processes, including glycogen metabolism, gene expression, and cell cycle progression. Inhibition of these protein kinases by this compound results in various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Inhibition of CK2 by this compound results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. Inhibition of GSK-3β by this compound results in the inhibition of amyloid plaque formation in the brain, which is associated with Alzheimer's disease. This compound has also been found to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized using the method described above. It has been found to be effective in inhibiting the activity of CK2 and GSK-3β, making it a useful tool for studying the role of these protein kinases in various cellular processes. However, this compound also has some limitations. It has been found to have low solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research involving N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to explore its potential as a therapeutic agent for cancer and Alzheimer's disease. Studies have shown that this compound has potential in inhibiting the growth of cancer cells and reducing amyloid plaque formation in the brain. Further research is needed to determine its effectiveness in vivo and its potential side effects. Another direction is to explore its potential as a tool for studying the role of CK2 and GSK-3β in various cellular processes. Studies have shown that this compound can be used to inhibit the activity of these protein kinases, making it a useful tool for studying their role in cell proliferation, differentiation, and apoptosis. Further research is needed to determine its effectiveness in vivo and its potential limitations.
合成方法
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves a multistep process that includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. The intermediate is then reacted with 4-methylbenzaldehyde to form a Schiff base, which is reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with pyrrolidine-3-carboxylic acid to form the final product, this compound.
科学研究应用
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have potential in various scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells by targeting the protein kinase CK2, which is overexpressed in many types of cancer. This compound has also been found to have potential in the treatment of Alzheimer's disease, as it inhibits the activity of the enzyme GSK-3β, which is involved in the formation of amyloid plaques in the brain.
属性
分子式 |
C21H18ClN3O2S |
|---|---|
分子量 |
411.9 g/mol |
IUPAC 名称 |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H18ClN3O2S/c1-13-2-8-17(9-3-13)25-11-15(10-19(25)26)20(27)24-21-23-18(12-28-21)14-4-6-16(22)7-5-14/h2-9,12,15H,10-11H2,1H3,(H,23,24,27) |
InChI 键 |
MFQYZKHIYDUDAK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
规范 SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270997.png)
![2-oxo-N-(4-phenoxyphenyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270998.png)
![Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate](/img/structure/B270999.png)
![N-[4-(4-bromophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271000.png)
![2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271001.png)

![3-[(3-Methoxybenzoyl)amino]phenyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271003.png)






